

# Physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone

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## Compound of Interest

Compound Name: 3'-Bromo-4'-fluoropropiophenone

Cat. No.: B1271923

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## An In-depth Technical Guide to 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3'-Bromo-4'-fluoropropiophenone**, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes extrapolated information from closely related analogs, such as 3'-Bromo-4'-fluoroacetophenone, to provide a more complete profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its characteristics, potential synthetic routes, and putative applications.

### Introduction

**3'-Bromo-4'-fluoropropiophenone** is a substituted aromatic ketone characterized by the presence of bromine and fluorine atoms on the phenyl ring. Such halogenated organic molecules are of significant interest in medicinal chemistry as the incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific

biological activities for **3'-Bromo-4'-fluoropropiophenone** are not extensively documented, its structural motifs are present in various biologically active compounds. This guide aims to collate the known physical and chemical data for **3'-Bromo-4'-fluoropropiophenone** and to provide a framework for its potential synthesis and further investigation.

## Physical and Chemical Properties

The known physical and chemical properties of **3'-Bromo-4'-fluoropropiophenone** are summarized in the table below. It is important to note that some properties, such as boiling point, density, and solubility, are not readily available in the cited literature and would require experimental determination.

Property	Value	Source(s)
IUPAC Name	1-(3-Bromo-4-fluorophenyl)propan-1-one	N/A
CAS Number	202865-82-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrFO	[1]
Molecular Weight	231.06 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	60-64 °C	[1]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
SMILES	CCC(=O)C1=CC(=C(C=C1)F)Br	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **3'-Bromo-4'-fluoropropiophenone** is not readily available in the surveyed literature. However, a plausible and commonly employed method for the synthesis of such aromatic ketones is the Friedel-

Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of **3'-Bromo-4'-fluoropropiophenone**, the logical starting material would be 1-bromo-2-fluorobenzene, which would be acylated with propanoyl chloride or propionic anhydride.

Hypothetical Experimental Protocol (Based on Friedel-Crafts Acylation Principles):

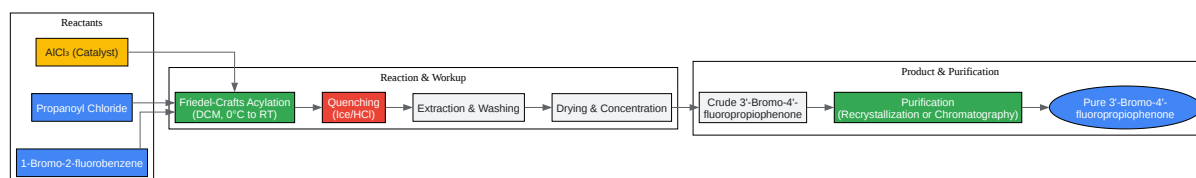
Materials:

- 1-Bromo-2-fluorobenzene
- Propanoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.
- Cool the suspension in an ice bath.
- Add propanoyl chloride dropwise to the stirred suspension.
- After the addition is complete, add 1-bromo-2-fluorobenzene dropwise, maintaining the low temperature.

- After the addition of the aromatic substrate, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **3'-Bromo-4'-fluoropropiophenone** by recrystallization or column chromatography.



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Caption: Hypothetical workflow for the synthesis of **3'-Bromo-4'-fluoropropiophenone**.

## Spectroscopic Data

Specific spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **3'-Bromo-4'-fluoropropiophenone** are not available in the reviewed literature. For reference, the expected spectral characteristics can be inferred from closely related structures.

- $^1\text{H}$  NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic protons would appear as complex multiplets in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents.
- $^{13}\text{C}$  NMR: The spectrum would display signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The carbon atoms directly bonded to bromine and fluorine would show characteristic chemical shifts and coupling with the fluorine atom.
- IR Spectroscopy: A strong absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration would be expected around  $1680\text{--}1700\text{ cm}^{-1}$ . Bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, as well as C-Br and C-F stretching vibrations, would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of similar intensity due to the presence of the bromine atom (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). Fragmentation patterns would likely involve the loss of the ethyl group and other fragments from the aromatic ring.

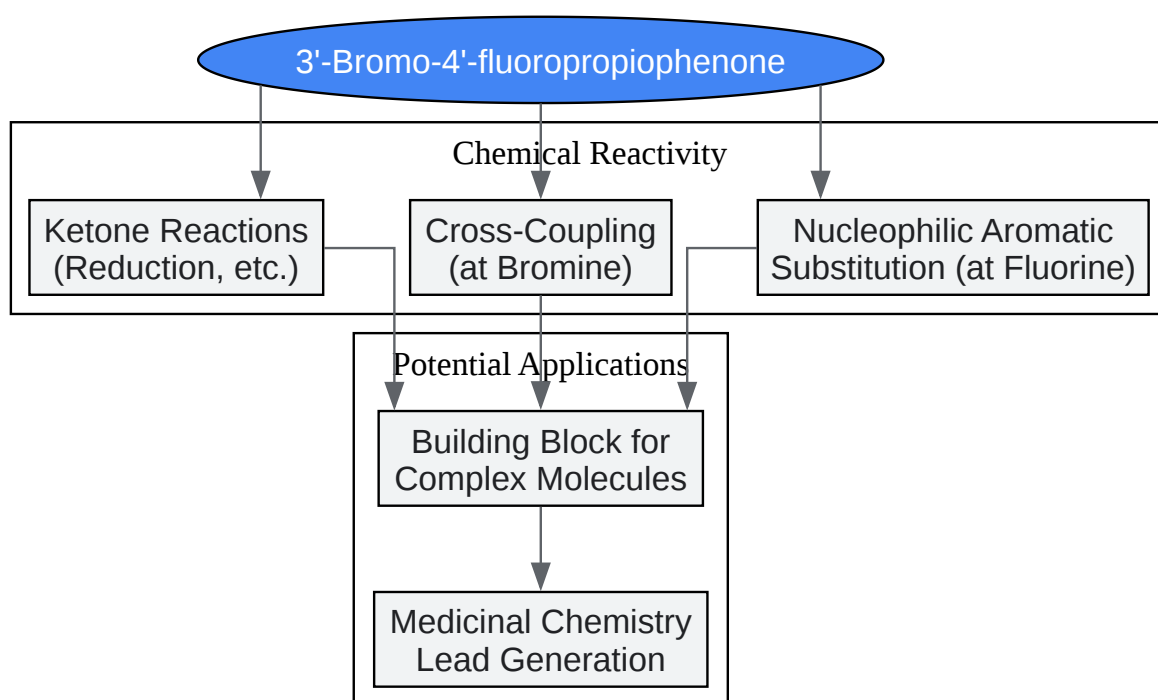
## Reactivity and Potential Applications in Drug Development

The reactivity of **3'-Bromo-4'-fluoropropiophenone** is dictated by its functional groups: the ketone, the aromatic ring, and the halogen substituents.

- Ketone Group: The carbonyl group can undergo various reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with nucleophiles at the alpha-carbon.
- Aromatic Ring: The bromine and fluorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution, though such reactions may be less favorable. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

The presence of both a bromo and a fluoro substituent on the propiophenone scaffold makes this compound a potentially valuable building block in medicinal chemistry. Halogenated aromatic ketones are precursors to a variety of heterocyclic compounds and other complex molecules with diverse pharmacological activities. While no specific biological activity has been reported for **3'-Bromo-4'-fluoropropiophenone** itself, related propiophenone derivatives have been investigated for various therapeutic applications.



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Caption: Potential reactivity and applications of **3'-Bromo-4'-fluoropropiophenone**.

## Safety Information

Based on available safety data for this and structurally similar compounds, **3'-Bromo-4'-fluoropropiophenone** should be handled with care.

- Hazard Statements: Toxic if swallowed. Irritating to eyes, respiratory system, and skin.[1]
- Precautionary Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[1]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE) in a well-ventilated area.

## Conclusion

**3'-Bromo-4'-fluoropropiophenone** is a chemical intermediate with potential for applications in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited, its structural features suggest it is a versatile building block. The information compiled in this guide, including its known properties and a plausible synthetic approach, provides a foundation for researchers to further explore its chemistry and potential biological activities. Further experimental work is necessary to fully characterize its physical, chemical, and pharmacological properties.

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## References

- 1. Synthesis of  $\alpha$ -(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
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